N-(6-bromopyridin-2-yl)-4-fluoropyrrolidine-2-carboxamide hydrochloride
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Overview
Description
N-(6-bromopyridin-2-yl)-4-fluoropyrrolidine-2-carboxamide hydrochloride is a synthetic compound that belongs to the class of heterocyclic organic compounds It is characterized by the presence of a pyridine ring substituted with a bromine atom at the 6-position and a fluoropyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromopyridin-2-yl)-4-fluoropyrrolidine-2-carboxamide hydrochloride typically involves multiple steps. One common approach is the reaction of 6-bromopyridine-2-carboxylic acid with 4-fluoropyrrolidine in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions .
Industrial Production Methods
For large-scale production, the synthesis process may be optimized to improve yield and reduce costs. This can involve the use of alternative coupling reagents, solvents, and purification techniques. Industrial production methods may also include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(6-bromopyridin-2-yl)-4-fluoropyrrolidine-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
N-(6-bromopyridin-2-yl)-4-fluoropyrrolidine-2-carboxamide hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-(6-bromopyridin-2-yl)-4-fluoropyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine moiety and are known for their diverse biological activities.
Fluorinated Pyridines: These compounds contain fluorine atoms on the pyridine ring and are studied for their unique chemical and biological properties.
Piperidine Derivatives: These compounds have a piperidine ring and are widely used in medicinal chemistry.
Uniqueness
N-(6-bromopyridin-2-yl)-4-fluoropyrrolidine-2-carboxamide hydrochloride is unique due to the combination of a bromopyridine and fluoropyrrolidine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C10H12BrClFN3O |
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Molecular Weight |
324.58 g/mol |
IUPAC Name |
N-(6-bromopyridin-2-yl)-4-fluoropyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C10H11BrFN3O.ClH/c11-8-2-1-3-9(14-8)15-10(16)7-4-6(12)5-13-7;/h1-3,6-7,13H,4-5H2,(H,14,15,16);1H |
InChI Key |
KLGJEYMDVPCOSF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC1C(=O)NC2=NC(=CC=C2)Br)F.Cl |
Origin of Product |
United States |
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